molecular formula C9H9Cl2NO2 B11827558 (R)-2-(2,6-Dichlorophenoxy)propanamide

(R)-2-(2,6-Dichlorophenoxy)propanamide

Cat. No.: B11827558
M. Wt: 234.08 g/mol
InChI Key: KVCQWFJJUHDPLB-RXMQYKEDSA-N
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Description

®-2-(2,6-Dichlorophenoxy)propanamide is an organic compound characterized by the presence of a dichlorophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,6-Dichlorophenoxy)propanamide typically involves the reaction of 2,6-dichlorophenol with ®-2-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final amide product.

Industrial Production Methods

Industrial production of ®-2-(2,6-Dichlorophenoxy)propanamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,6-Dichlorophenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: 2-(2,6-Dichlorophenoxy)propanoic acid.

    Reduction: ®-2-(2,6-Dichlorophenoxy)propanamine.

    Substitution: Various substituted phenoxypropanamides depending on the nucleophile used.

Scientific Research Applications

®-2-(2,6-Dichlorophenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a herbicide or pesticide due to its ability to disrupt plant growth.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(2,6-Dichlorophenoxy)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenoxy)acetic acid: A well-known herbicide with a similar structure but different functional groups.

    2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar phenoxy group but different substitution pattern.

Uniqueness

®-2-(2,6-Dichlorophenoxy)propanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

(2R)-2-(2,6-dichlorophenoxy)propanamide

InChI

InChI=1S/C9H9Cl2NO2/c1-5(9(12)13)14-8-6(10)3-2-4-7(8)11/h2-5H,1H3,(H2,12,13)/t5-/m1/s1

InChI Key

KVCQWFJJUHDPLB-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)N)OC1=C(C=CC=C1Cl)Cl

Canonical SMILES

CC(C(=O)N)OC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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